4-bromo-3-(sec-butoxymethyl)-1-butyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

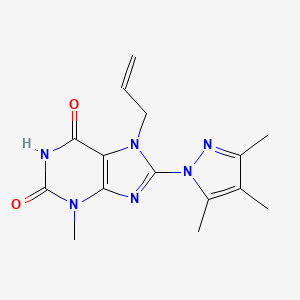

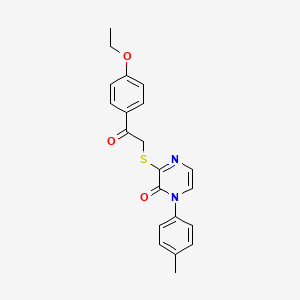

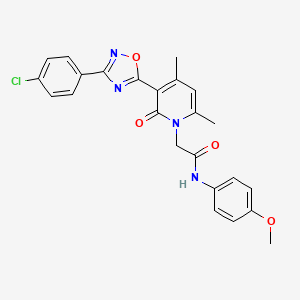

“4-bromo-3-(sec-butoxymethyl)-1-butyl-1H-pyrazole” is a chemical compound with the molecular formula C11H19BrN2O . It has an average mass of 275.185 Da and a mono-isotopic mass of 274.068054 Da . This product is not intended for human or veterinary use and is usually used for research.

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C11H19BrN2O, an average mass of 275.185 Da, and a mono-isotopic mass of 274.068054 Da .Scientific Research Applications

Antibacterial and Antifungal Activities

4-bromo-1H-pyrazoles have demonstrated potential in the field of antibacterial and antifungal research. A study by Pundeer et al. (2013) synthesized brominated 1H-pyrazole derivatives and evaluated their antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal activity against Aspergillus species. This research highlights the potential of 4-bromo-1H-pyrazoles in developing new antimicrobial agents (Pundeer et al., 2013).

Tautomerism and Structural Studies

The study of tautomerism in 4-bromo-1H-pyrazoles, as reported by Trofimenko et al. (2007), involved analyzing their behavior in solid-state and solution using spectroscopic techniques. This research provides insights into the structural and chemical properties of such compounds, which can be crucial for their application in various fields of chemistry (Trofimenko et al., 2007).

Synthesis of Derivatives

Research has been conducted on the synthesis of various derivatives of 4-bromo-1H-pyrazoles, demonstrating their versatility in organic synthesis. Bobko et al. (2012) described a novel and efficient route for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, starting from pyrazole bromide (Bobko et al., 2012).

Catalytic Activity

The catalytic potential of 4-bromo-1H-pyrazoles has also been explored. A study by Maspero et al. (2003) synthesized polynuclear copper(I) pyrazolate complexes and evaluated their catalytic activity in cyclopropanation reactions. This opens avenues for the use of such compounds in catalysis and industrial applications (Maspero et al., 2003).

Precursors in Nanoparticle Synthesis

Sharma et al. (2013) explored the use of 4-bromo-1H-pyrazoles as ligands in palladium(II) complexes, which were efficient pre-catalysts for Suzuki-Miyaura coupling reactions and also facilitated the synthesis of nano-particles. This demonstrates their potential in nanotechnology (Sharma et al., 2013).

Nonlinear Optical Studies

The study of nonlinear optical properties is another application area. Tamer et al. (2016) synthesized and characterized a 4-bromo-1H-pyrazole derivative, demonstrating its potential in nonlinear optical applications due to its charge transfer properties (Tamer et al., 2016).

Properties

IUPAC Name |

4-bromo-3-(butan-2-yloxymethyl)-1-butylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BrN2O/c1-4-6-7-15-8-11(13)12(14-15)9-16-10(3)5-2/h8,10H,4-7,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFGSXHFHYLEHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=N1)COC(C)CC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxy-5-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2433776.png)

![8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/no-structure.png)

![3-[(3R)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl]propanoic acid](/img/structure/B2433787.png)

![17-Benzyl-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione](/img/structure/B2433792.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2433793.png)

![N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2433796.png)